6-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one
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Overview
Description
6-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring attached to the pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable pyridine derivative under specific conditions. One common method includes the use of a coupling reaction facilitated by a palladium catalyst. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to promote the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding pyridinone oxides.
Reduction: Formation of reduced pyridinone derivatives.
Substitution: Formation of substituted pyridinone derivatives with new functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
6-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents play a crucial role in enhancing the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one
- 6-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-thione
- 6-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-imine
Uniqueness
This compound is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry, where such substituents can significantly influence the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
Properties
IUPAC Name |
6-(3-chloro-4-fluorophenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO/c12-8-6-7(4-5-9(8)13)10-2-1-3-11(15)14-10/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFNHXKUGJPURJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682894 |
Source
|
Record name | 6-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111110-75-8 |
Source
|
Record name | 6-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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